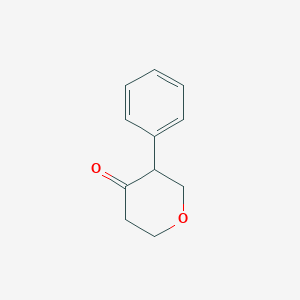

3-Phenyldihydro-2H-pyran-4(3H)-one

Overview

Description

Scientific Research Applications

Crystallographic Analysis

The compound is a derivative of 3,4-dihydro-2H-pyran-4-one, and its crystal structure exhibits interactions that link molecules into chains, contributing to our understanding of molecular interactions and crystalline structures (Sharmila, Sundar, Sakthivel, & Venkatesan, 2016).

Corrosion Inhibition

Pyran-2-one derivatives have been evaluated for their performance as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficacy reaches up to 90%, demonstrating their potential in protecting metals against corrosion (El Hattak et al., 2021).

Structural Chemistry

The compound's derivatives exhibit varied molecular structures, such as envelope and planar conformations. This contributes to our understanding of molecular geometry and its implications in various chemical processes (Yu et al., 2010).

Synthetic Chemistry

Its derivatives have been synthesized using environmentally friendly methods, highlighting the potential for sustainable chemical synthesis processes (Wang, Zou, Zhao, & Shi, 2011).

Redox Properties

Studies on compounds containing the 2H-pyran-4-one structure have explored their redox properties, contributing to the field of electrochemistry and the development of new redox-active materials (Dicks et al., 2015).

Photochromic and Redox Properties

2H-pyran derivatives have been investigated for their photochromic and redox properties, which is crucial for developing new materials for optical applications (Huang, Kuo, Lin, & Yang, 2007).

Pyrolysis Kinetics

The compound's derivatives have been studied for their pyrolysis kinetics, contributing to our understanding of thermal decomposition processes, crucial in materials science and chemical engineering (Álvarez-Aular et al., 2018).

Photochromism in Solid State

Research on photochromic compounds related to 2H-pyran has implications for the development of materials with light-responsive properties (Tan, Fu, Han, Pang, & Meng, 2005).

Spectroscopic and Structural Investigations

The structural and spectroscopic analysis of 2H-pyran derivatives aids in the design and synthesis of biologically relevant motifs for potential pharmaceutical applications (Kumar et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-Phenyldihydro-2H-pyran-4(3H)-one are currently unknown. This compound is a relatively new subject of study, and its specific interactions with biological targets are still being investigated .

Mode of Action

The mode of action of This compound It is believed to interact with its targets through a radical approach

Biochemical Pathways

The biochemical pathways affected by This compound It’s suggested that this compound might be involved in the protodeboronation of alkyl boronic esters . The downstream effects of these interactions on cellular processes are still under investigation.

Properties

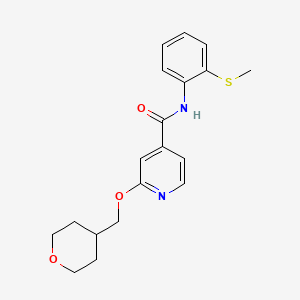

IUPAC Name |

3-phenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJKNSUIDXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

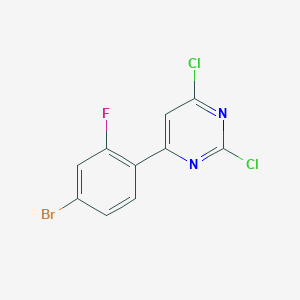

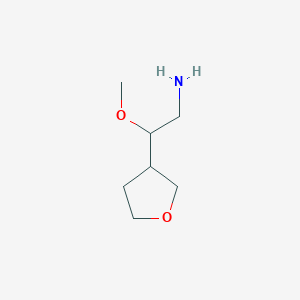

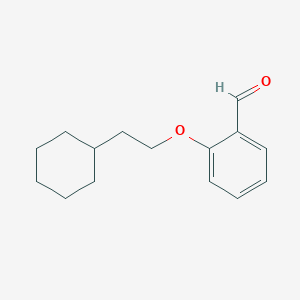

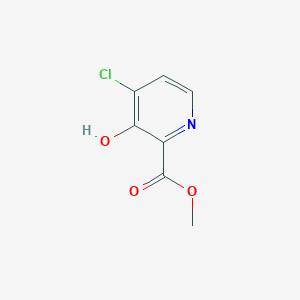

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)